molecular formula C22H27N3O6S B1147843 Dansyl-X, SE CAS No. 217176-82-4

Dansyl-X, SE

Cat. No.: B1147843
CAS No.: 217176-82-4
M. Wt: 461.53
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-X, SE involves multiple steps. One common method includes the reaction of hexanoic acid with 5-(dimethylamino)-1-naphthalenyl sulfonyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with 2,5-dioxo-1-pyrrolidinyl ester to yield the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as crystallization and chromatography to achieve high purity levels required for research applications .

Chemical Reactions Analysis

Types of Reactions

Dansyl-X, SE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Dansyl-X, SE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its ability to react with amino groups in peptides and proteins, forming stable conjugates. This reaction is facilitated by the presence of the sulfonyl and ester functional groups, which act as reactive sites. The molecular targets include amino acids and proteins, and the pathways involved are primarily related to peptide bond formation and modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dansyl-X, SE is unique due to its high conjugation efficiency and stability, making it a preferred choice for preparing peptide conjugates and other bioconjugates .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S/c1-24(2)18-10-6-9-17-16(18)8-7-11-19(17)32(29,30)23-15-5-3-4-12-22(28)31-25-20(26)13-14-21(25)27/h6-11,23H,3-5,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIICGLEONACOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCC(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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